

Synthesis protocol for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

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Compound of Interest

	7-((tert-
Compound Name:	Butoxycarbonyl)amino)quinoline-
	3-carboxylic acid

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An Application Note and Comprehensive Synthesis Protocol for **7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid**

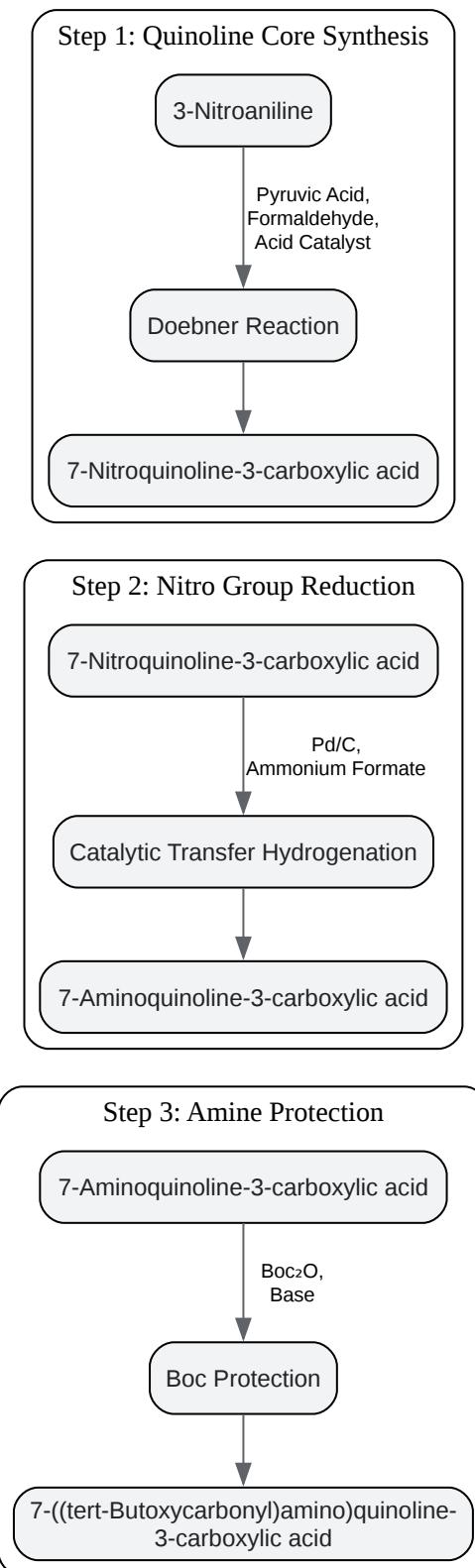
For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The quinoline-3-carboxylic acid moiety is a key pharmacophore found in various bioactive compounds, while the Boc-protected amine at the 7-position provides a versatile handle for further synthetic elaboration, such as amide bond formation or other coupling reactions. This document provides a detailed, three-step synthesis protocol, grounded in established chemical principles, designed to guide researchers in the efficient and reliable production of this target molecule.

Our synthetic strategy is designed for robustness and scalability, beginning with the construction of the quinoline core, followed by functional group manipulation to install the protected amine. The causality behind each procedural choice is explained to provide a deeper understanding of the reaction mechanics and ensure successful replication.

The overall synthetic workflow is as follows:



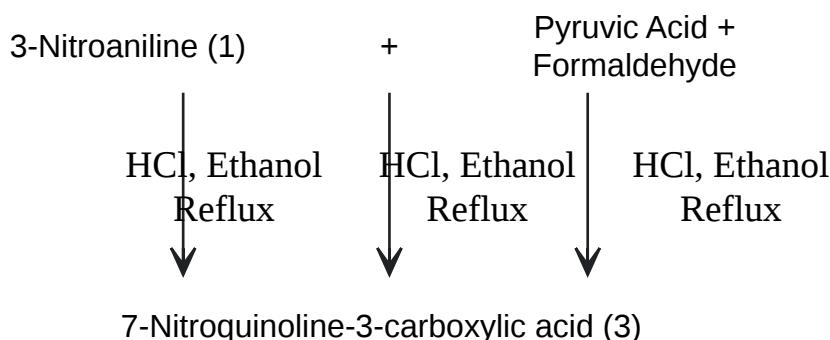
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Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of 7-Nitroquinoline-3-carboxylic acid (3)

The construction of the quinoline ring system is achieved via a variation of the classic Doebner reaction. This acid-catalyzed condensation reaction involves an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.^[1] By adapting the conditions, we can synthesize the desired 3-carboxylic acid isomer starting from 3-nitroaniline. The nitro group serves as a precursor to the target amine functionality.

Reaction Scheme: Step 1



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Caption: Doebner-type synthesis of the quinoline core.

Experimental Protocol

Reagent/Solvent	Molar Mass (g/mol)	Amount	Moles (mmol)
3-Nitroaniline (1)	138.12	13.8 g	100
Pyruvic Acid	88.06	9.7 g (7.8 mL)	110
Formaldehyde (37% in H ₂ O)	30.03	9.0 mL	~110
Ethanol	46.07	200 mL	-
Conc. Hydrochloric Acid	36.46	10 mL	-

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitroaniline (13.8 g, 100 mmol) and ethanol (200 mL). Stir until the aniline is mostly dissolved.
- Carefully add pyruvic acid (7.8 mL, 110 mmol) followed by formaldehyde solution (9.0 mL, ~110 mmol) to the mixture.
- Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension. The mixture will warm up and may change color.
- Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- After completion, allow the mixture to cool to room temperature. A solid precipitate of the product should form.
- Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
- Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then cold water (2 x 50 mL) to remove residual acid and unreacted starting materials.

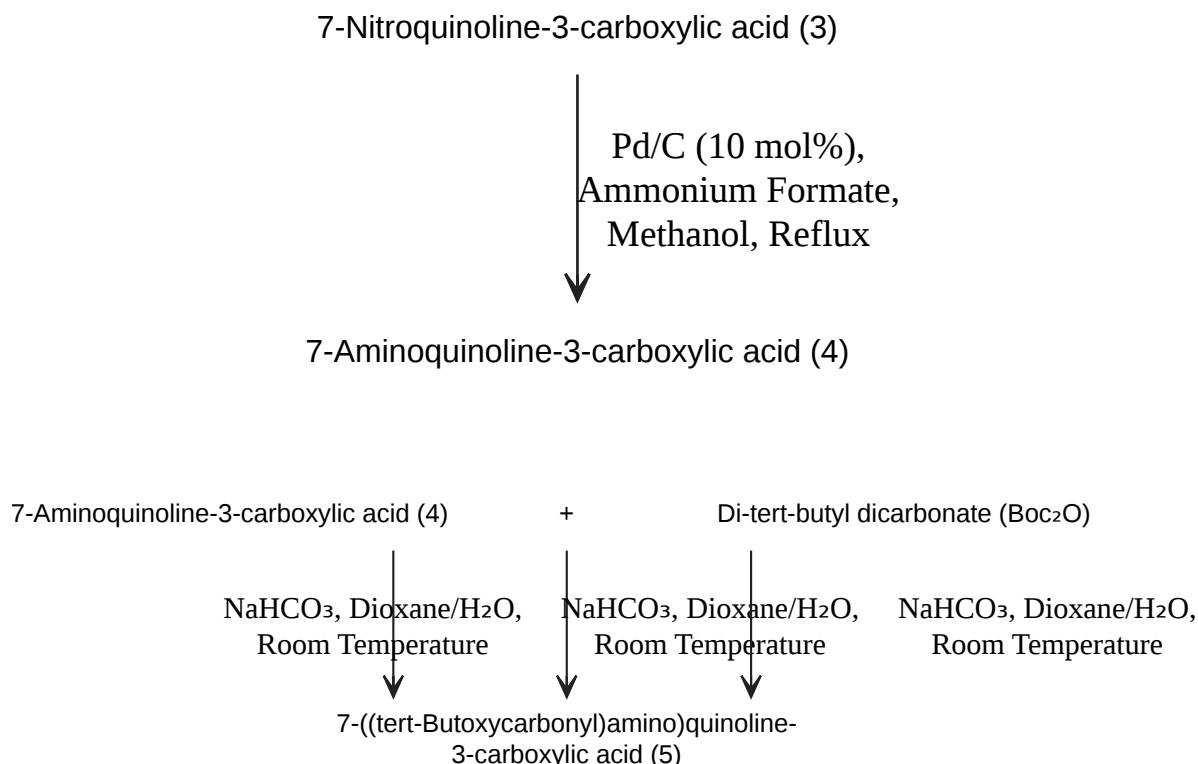
- Dry the collected solid in a vacuum oven at 60°C to a constant weight to yield crude 7-nitroquinoline-3-carboxylic acid (3). The product can be used in the next step without further purification or recrystallized from an ethanol/water mixture if higher purity is required.

Causality and Scientific Integrity: The Doebner-von Miller reaction and its variants are robust methods for quinoline synthesis, proceeding through an acid-catalyzed cascade of conjugate addition, cyclization, and oxidation.^{[2][3]} Using 3-nitroaniline directs the cyclization to form the 7-substituted quinoline product. Hydrochloric acid serves as the necessary catalyst for the condensation and cyclization steps.^[1]

Part 2: Synthesis of 7-Aminoquinoline-3-carboxylic acid (4)

The conversion of the nitro group to an amine is a critical step. Catalytic transfer hydrogenation is an exceptionally effective and safe method for this transformation. It uses a stable, solid hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.^[4] This method is well-documented for its high chemoselectivity, efficiently reducing aromatic nitro groups without affecting other reducible functionalities like carboxylic acids.^[4]

Reaction Scheme: Step 2



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